Cas no 23536-15-4 (2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Chemical and Physical Properties
Names and Identifiers
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- 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- NTDA-C6H13
- N,N′-(1-Hexyl)-1,4,5,8-naphthalenetetracarboxydiamide
- NDI-C6
- SCHEMBL14075775
- 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-
- 6,13-dihexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
- 6,13-DIHEXYL-6,13-DIAZATETRACYCLO[6.6.2.0?,(1)?.0(1)(1),(1)?]HEXADECA-1,3,8(16),9,11(15)-PENTAENE-5,7,12,14-TETRONE
- HS-7005
- NTDA-C6
- 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone; NTDA-C6; NDI-C6
- 23536-15-4
-
- MDL: MFCD23098734
- Inchi: 1S/C26H30N2O4/c1-3-5-7-9-15-27-23(29)17-11-13-19-22-20(14-12-18(21(17)22)24(27)30)26(32)28(25(19)31)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
- InChI Key: QGDZMDFMUJURJD-UHFFFAOYSA-N
- SMILES: O=C1C2=CC=C3C(N(C(C4C=CC(C(N1CCCCCC)=O)=C2C3=4)=O)CCCCCC)=O
Computed Properties
- Exact Mass: 434.2207
- Monoisotopic Mass: 434.22055744g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 32
- Rotatable Bond Count: 10
- Complexity: 640
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 74.8Ų
Experimental Properties
- Melting Point: 205-210 °C
- PSA: 74.76
2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 768464-500MG |
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone |
23536-15-4 | 500MG |
¥1199.35 | 2022-02-24 | ||
| Alichem | A019093689-5g |
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
23536-15-4 | 95% | 5g |
$928.62 | 2023-09-02 | |
| Alichem | A019093689-10g |
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
23536-15-4 | 95% | 10g |
$1393.60 | 2023-09-02 | |
| Alichem | A019093689-25g |
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
23536-15-4 | 95% | 25g |
$2460.24 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169535-250mg |
NDI-C6 |
23536-15-4 | 98% | 250mg |
¥1128 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1169535-1g |
NDI-C6 |
23536-15-4 | 98% | 1g |
¥2427 | 2023-04-14 | |
| Aaron | AR00BK42-100mg |
NDI-C6 |
23536-15-4 | 97% | 100mg |
$50.00 | 2025-02-12 | |
| Aaron | AR00BK42-500mg |
NDI-C6 |
23536-15-4 | 97% | 500mg |
$172.00 | 2025-02-12 |
2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Related Literature
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Inês de Oliveira Martins,Francesco Marin,Enrico Modena,Lucia Maini Faraday Discuss. 2022 235 490
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Ruel Cedeno,Aurora Cruz-Cabeza,Rik Drummond-Brydson,Marta K. Dudek,Katharina Edkins,Kristen Fichthorn,Aaron R. Finney,Ian Ford,Johanna Marie Galloway,Romain Grossier,Joonsoo Kim,Christian Kuttner,Lucia Maini,Fiona Meldrum,Mark Miller,Peter Morris,Sten O. Nilsson Lill,Boaz Pokroy,Sarah Price,Ivo B. Rietveld,Jeffrey Rimer,Kevin Roberts,Jutta Rogal,Matteo Salvalaglio,Jan Sefcik,Wenhao Sun,Stéphane Veesler,Peter Vekilov,Helen Wheatcroft,Michael Whittaker,Ran Zhao Faraday Discuss. 2022 235 508
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Francesca Pallini,Sara Mattiello,Norberto Manfredi,Sara Mecca,Alexey Fedorov,Mauro Sassi,Khaled Al Kurdi,Yi-Fan Ding,Chen-Kai Pan,Jian Pei,Stephen Barlow,Seth R. Marder,Thuc-Quyen Nguyen,Luca Beverina J. Mater. Chem. A 2023 11 8192
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Sarah?L. Price Faraday Discuss. 2022 235 569
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Zhiying Ma,Hua Geng,Dong Wang,Zhigang Shuai J. Mater. Chem. C 2016 4 4546
Additional information on 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone: A Comprehensive Overview
The compound with CAS No. 23536-15-4, known as 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and pharmacology. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and exhibits unique electronic and structural properties due to its extended conjugated system. Recent studies have highlighted its potential applications in advanced materials and drug delivery systems.
The molecular structure of 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is characterized by a benzo-fused phenanthroline skeleton with hexyl substituents at positions 2 and 7. This substitution pattern not only enhances the molecule's stability but also introduces versatile functional groups that can be exploited for various chemical modifications. The tetraone functionality further contributes to its reactivity and ability to participate in redox reactions.
Recent research has focused on the electronic properties of this compound. Studies conducted using density functional theory (DFT) have revealed that 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone exhibits a significant absorption band in the visible region of the electromagnetic spectrum. This property makes it a promising candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Furthermore, its high molar absorptivity suggests potential use in sensing technologies.
In the realm of pharmacology, 2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has shown promise as a drug carrier. Its large conjugated system allows for efficient π–π stacking interactions with biological molecules such as DNA and proteins. This interaction facilitates the design of drug delivery systems with enhanced bioavailability and targeted delivery capabilities.
The synthesis of 2,7-dihexylbenzo[lmn][3
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